3-Thiabicyclo[3.3.1]nonane 3,3-dioxide
Description
3-Thiabicyclononane 3,3-dioxide is a bicyclic organic compound characterized by a sulfur atom at position 3 and two oxygen atoms forming a sulfone group. Its molecular formula is C₈H₁₄O₂S, with a molecular weight of 174.26 g/mol (IUPAC name: 3λ⁶-thiabicyclo[3.3.1]nonane 3,3-dioxide) . The compound’s bicyclo[3.3.1]nonane framework consists of two fused six-membered rings, creating a rigid, three-dimensional structure.
Properties
CAS No. |
87947-24-8 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
InChI Key |
JDVVJUFZDNQVGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom and adjacent positions in 3-thiabicyclo[3.3.1]nonane 3,3-dioxide are susceptible to nucleophilic attack. Key reactions include:
Halogenation and Cyanidation
-
Reaction with sodium cyanide (NaCN) in acetonitrile yields 2,6-dicyano derivatives via S<sub>N</sub>2 displacement at the chlorinated positions .
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Chlorine substituents at the 2- and 6-positions are replaced by nucleophiles (e.g., CN⁻, OH⁻) under mild conditions, with yields ranging from 83–90% .
Hydrolysis
-
Controlled hydrolysis in aqueous sodium carbonate produces diol derivatives (e.g., 9-thiabicyclo[3.3.1]nonane-2,6-diol) through neighboring-group participation by sulfur, forming transient sulfonium intermediates .
Ring-Opening Reactions
The strained bicyclic structure undergoes ring-opening under specific conditions:
Acid-Catalyzed Cleavage
-
Treatment with strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) results in cleavage of the sulfur bridge, generating linear sulfonic acid derivatives.
-
Mechanistic studies suggest protonation of the sulfur atom precedes ring-opening .
Base-Mediated Decomposition
-
In alkaline media, the compound decomposes via β-elimination pathways, releasing sulfur dioxide and forming unsaturated hydrocarbons.
Oxidation and Reduction
The sulfur center and carbonyl groups participate in redox reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Sulfone derivatives | 75–85% | |
| Reduction | LiAlH<sub>4</sub>, THF | Thiolane analogs | 60–70% |
Cycloaddition and Cross-Coupling
The bicyclic framework serves as a dienophile or coupling partner:
Diels-Alder Reactions
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Reacts with dienes (e.g., 1,3-butadiene) to form fused tricyclic compounds with endo stereochemistry .
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Transition states are stabilized by sulfur’s electron-withdrawing effects .
Suzuki-Miyaura Coupling
-
Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 2- and 6-positions .
Conformational Effects on Reactivity
The compound’s reactivity is modulated by its twin-chair conformation:
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Steric Effects : Bulky substituents at bridgehead positions hinder nucleophilic attack at the sulfur atom .
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Electronic Effects : The sulfur dioxide group withdraws electron density, enhancing electrophilicity at adjacent carbons .
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Scaffold for Organic Synthesis
The compound serves as an essential scaffold in organic synthesis, facilitating the construction of complex molecules. Its bicyclic structure allows for multiple functionalization sites, making it a versatile building block in synthetic chemistry.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a scaffold for synthesizing various organic compounds. |
| Reactivity | Engages in oxidation, reduction, and nucleophilic substitution reactions. |
Biological Applications
Enzyme Interaction Studies
The unique structural attributes of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide make it valuable for studying enzyme interactions and protein folding mechanisms. Research indicates that its sulfur atom can form stable complexes with biomolecules, influencing their activity.
Case Study: Protein Folding
A study demonstrated that derivatives of this compound could stabilize certain protein conformations, thereby providing insights into folding mechanisms critical in biological systems.
Medicinal Chemistry
Therapeutic Potential
Research is ongoing to evaluate the therapeutic potential of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide as a novel agent against various diseases. Its ability to interact with biological targets suggests possible applications in drug development.
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Investigated as an anticancer agent due to its unique reactivity profile. |
| Antimicrobial Activity | Preliminary studies suggest efficacy against certain pathogens. |
Industrial Applications
The compound is also being explored for its utility in developing new materials and chemical processes. Its unique properties can lead to innovations in material science and catalysis.
Comparative Analysis with Related Compounds
To understand the distinctiveness of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Contains chlorine; more reactive in substitution reactions. | Used in asymmetric synthesis. |
| 9,9-Dimethyl-7-oxo-9-azabicyclo[3.3.1]nonane iodide | Incorporates nitrogen and iodine; alters reactivity. | Explored for medicinal chemistry applications. |
Mechanism of Action
The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.
Comparison with Similar Compounds
Heteroatom Substitutions
- Sulfur vs. Nitrogen: Replacing sulfur with nitrogen (e.g., 3-azabicyclononane) introduces basicity, enabling interactions with biological targets like enzymes or receptors . Conversely, sulfur’s polarizability and ability to form episulfonium intermediates (e.g., in 3-thiabicyclo derivatives) enhance nucleophilic substitution rates .
- Sulfone vs. Non-sulfone Derivatives: The sulfone group in 3,3-dioxide derivatives increases oxidation state and stability compared to non-oxidized analogs (e.g., 9-thiabicyclononane), making them less prone to redox reactions but more electrophilic .
Substituent Effects
- Chlorinated Derivatives: 2-Chloro-9-thiabicyclononane 9,9-dioxide exhibits regioselective reactivity due to chlorine’s electron-withdrawing effects, enabling precise functionalization in synthetic pathways .
- Hydroxylated Derivatives : Hydroxyl groups (e.g., 9-hydroxy-9-methyl derivatives) introduce hydrogen-bonding capabilities, altering solubility and bioactivity profiles .
Ring Size Variations
Compounds like 3-thia-8-azabicyclooctane 3,3-dioxide (bridged [3.2.1] system) exhibit reduced ring strain compared to [3.3.1] systems, affecting conformational flexibility and binding affinity in drug design .
Biological Activity
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a member of the bicyclic compound family, notable for its unique structural characteristics and potential biological activities. This compound and its derivatives have been the subject of various studies focusing on their pharmacological properties, particularly in the context of drug design and medicinal chemistry.
Chemical Structure and Properties
The compound features a bicyclic structure with a sulfur atom integrated into the ring system, which contributes to its reactivity and biological properties. The presence of the sulfur atom can influence the electronic properties and steric factors of the molecule, impacting its interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of 3-thiabicyclo[3.3.1]nonane exhibit significant anticancer activity. A review highlighted various synthetic routes for creating bicyclo[3.3.1]nonanes, emphasizing their importance in anticancer therapy . The structural diversity achieved through functionalization allows for the exploration of new therapeutic avenues.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activity of 3-thiabicyclo[3.3.1]nonane derivatives include:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor growth and metastasis.
- Cell Cycle Disruption : Certain compounds have been shown to interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Inducing programmed cell death in malignant cells has been observed with specific analogs.
Study 1: Synthesis and Anticancer Evaluation
A study synthesized several functionalized derivatives of 3-thiabicyclo[3.3.1]nonane and evaluated their anticancer properties against various human cancer cell lines. The results indicated that specific substitutions on the bicyclic core enhanced cytotoxicity significantly compared to non-functionalized counterparts .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationships revealed that modifications at specific positions on the bicyclic structure could lead to enhanced biological activity. For instance, introducing electron-withdrawing groups at certain positions increased potency against cancer cells while maintaining selectivity towards non-cancerous cells .
Q & A
Q. What synthetic routes are effective for preparing 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves oxidation of the sulfur atom in the parent 3-thiabicyclo[3.3.1]nonane to the sulfone group. A common approach uses oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. For example, analogous systems (e.g., 9-thiabicyclo derivatives) undergo oxidation with dimethyl sulfoxide (DMSO) or Swern-like conditions to form sulfoxides or sulfones . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of oxidizing agents to avoid over-oxidation. Purity can be enhanced through recrystallization or column chromatography using silica gel .
Q. Which spectroscopic techniques are critical for structural confirmation of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide?
Methodological Answer:
- IR Spectroscopy : Sulfone groups (S=O) exhibit strong asymmetric and symmetric stretching vibrations at 1300–1150 cm⁻¹ and 1150–1020 cm⁻¹, respectively .
- NMR Spectroscopy : Proton NMR identifies substituent positions (e.g., coupling constants JHH = 5 Hz indicate axial protons in bicyclic systems). Lanthanide shift reagents (e.g., Eu(thd)₃) resolve stereochemical ambiguities by splitting equatorial and axial proton signals .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing sulfone derivatives from sulfoxides .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide in nucleophilic substitutions?
Methodological Answer: Substituent orientation (axial vs. equatorial) dictates reaction pathways. For instance, endo-halogenated derivatives (e.g., 2,6-diiodo analogs) undergo SN2 reactions with retention of configuration due to episulfonium ion intermediates, as observed in 9-thiabicyclo systems. The rigid bicyclic framework stabilizes such intermediates, preventing ring rearrangement . Computational studies (DFT) can model transition states to predict stereochemical outcomes. Experimental validation involves comparing reaction rates of diastereomers using kinetic isotope effects (KIE) .
Q. What computational strategies predict the binding affinity of 3-Thiabicyclo[3.3.1]nonane derivatives to biological targets like AMPA receptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions between the bicyclic core and receptor binding pockets. For example, tricyclic 3,7-diazabicyclo[3.3.1]nonane derivatives bind to AMPA receptors via hydrophobic interactions and hydrogen bonding . Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (Hammett σ constants) with binding affinity. Validation requires synthesizing analogs and testing via radioligand displacement assays .
Q. How can contradictory NMR data for axial vs. equatorial substituents be resolved?
Methodological Answer:
- 2D NMR : NOESY correlations identify spatial proximity between protons (e.g., axial protons show cross-peaks with bridgehead hydrogens).
- Variable Temperature NMR : At low temperatures, slow conformational exchange sharpens split signals, revealing J coupling patterns .
- Chemical Shift Reagents : Eu(thd)₃ selectively shifts equatorial protons, simplifying complex splitting patterns in crowded spectra .
Q. What challenges arise in enantioselective synthesis, and how are they addressed?
Methodological Answer: The bicyclic framework’s rigidity complicates asymmetric induction. Strategies include:
- Chiral Auxiliaries : Temporarily attaching chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during ring formation.
- Organocatalysis : Proline-derived catalysts promote enantioselective oxidations or Michael additions in cascade reactions, as seen in 2-oxabicyclo[3.3.1]nonane syntheses .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
